molecular formula C12H20O5 B593866 (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 136572-16-2

(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B593866
CAS No.: 136572-16-2
M. Wt: 244.287
InChI Key: FBWQLTARTKWGMT-MBXMOIHESA-N
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Comparison with Similar Compounds

(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific derivation from L-fucose, which imparts distinct stereochemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQLTARTKWGMT-MBXMOIHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]([C@H]3[C@@H](O1)OC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178886
Record name 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136572-16-2
Record name 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136572-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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